5-Iodo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid
Description
Introduction to 5-Iodo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic Acid
Historical Context and Discovery Timeline
While the exact discovery date of 5-iodo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid remains undocumented in publicly accessible literature, its synthesis aligns with methodologies developed for 1,4-dihydropyridine derivatives. The Hantzsch dihydropyridine synthesis, a foundational method for constructing pyridine derivatives, is a plausible route for its preparation. This reaction typically involves β-keto esters, aldehydes, and ammonia or ammonium salts, followed by oxidation to the pyridine form. The introduction of iodine at position 5 suggests a post-synthetic modification, such as electrophilic iodination or coupling reactions.
The compound’s entry in PubChem (CID 18330030) was created in 2007 and updated in 2025, indicating ongoing interest in its properties. Related derivatives, such as tert-butyl 5-iodo-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (CID 134935025), highlight the broader significance of iodinated dihydropyridines in medicinal and synthetic chemistry.
Structural Classification Within Pyridine Derivatives
5-Iodo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid belongs to the 1,4-dihydropyridine (1,4-DHP) family, a class of heterocycles characterized by a partially saturated pyridine ring. Key structural features include:
| Position | Substituent | Functional Group |
|---|---|---|
| 3 | Carboxylic acid | -COOH |
| 4 | Ketone | =O |
| 5 | Iodine | -I |
| 6 | Methyl | -CH₃ |
The numbering follows IUPAC conventions, with the dihydropyridine core retaining two double bonds (C1-C2 and C3-C4). This arrangement distinguishes it from fully aromatic pyridines and other dihydropyridine isomers (e.g., 1,2-DHPs).
Comparison with Related Dihydropyridines
The compound’s substituents differentiate it from well-known 1,4-DHPs like nifedipine (a calcium channel blocker) and Hantzsch esters. Unlike nifedipine, which bears nitro and ester groups, this compound features iodine and a carboxylic acid, enabling unique reactivity. The methyl group at position 6 may enhance stability compared to unsubstituted analogs, while the iodine atom introduces potential for cross-coupling reactions.
Significance in Heterocyclic Chemistry Research
5-Iodo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid is valuable in synthetic and medicinal chemistry due to:
Properties
IUPAC Name |
5-iodo-6-methyl-4-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO3/c1-3-5(8)6(10)4(2-9-3)7(11)12/h2H,1H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUZTACRVSYPNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=CN1)C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592864 | |
| Record name | 5-Iodo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244638-94-6 | |
| Record name | 5-Iodo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Synthetic Route (Adapted from Isoxazole Strategy and Iodination Techniques)
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 4-iodoisoxazole precursor | Iodination of isoxazoles using N-iodosuccinimide (NIS) in trifluoroacetic acid (TFA) | Introduces iodine at the 4-position of isoxazole, corresponding to 5-position in pyridine after ring expansion |
| 2 | Acylation of iodinated isoxazole | Reaction with acyl chlorides in presence of sodium hydride (NaH) | Introduces acyl group necessary for ring expansion |
| 3 | Mo(CO)₆-mediated ring expansion | Mo(CO)₆/H₂O/MeCN at 60-70 °C for 1-2 days | Converts iodinated isoxazole to 5-iodo-4-oxo-1,4-dihydropyridine derivative |
| 4 | Introduction of methyl group at 6-position | Use of methyl-substituted precursors or methylation post ring expansion | Methyl group can be introduced via starting materials or selective methylation |
| 5 | Hydrolysis of ester to carboxylic acid | Acidic or basic hydrolysis | Converts methyl ester to carboxylic acid functionality |
This synthetic strategy is supported by the preparation of methyl 4-oxo-1,4-dihydropyridine-3-carboxylates bearing various substituents, including halogens and methyl groups, through isoxazole intermediates.
Alternative Synthetic Method: Lithium Hydride-Mediated Synthesis of Related Dihydropyridine Derivatives
An alternative approach involves the synthesis of related 1,4-dihydropyridine derivatives bearing methoxy and methoxycarbonyl groups, which can be adapted for iodinated derivatives.
| Stage | Reaction | Conditions | Outcome |
|---|---|---|---|
| 1 | Reaction of methyl 2-(((2,2-dimethoxyethyl)amino)methylene)-4-methoxy-3-oxobutanoate with lithium hydride in methanol | -25 to 40 °C for 14 h | Formation of intermediate dihydropyridine scaffold |
| 2 | Treatment with lithium hydroxide in methanol | -5 to 5 °C for 1 h | Hydrolysis or modification of intermediates |
| 3 | Quenching with hydrochloric acid in methanol/water | -5 °C | Final product isolation as solid |
This method, while demonstrated for methoxy-substituted derivatives, indicates the utility of lithium hydride and lithium hydroxide in constructing and modifying the dihydropyridine ring system and could be adapted for iodinated analogs.
Summary Data Table of Key Preparation Parameters
| Parameter | Method 1: Mo(CO)₆-mediated Isoxazole Ring Expansion | Method 2: Lithium Hydride-Mediated Synthesis |
|---|---|---|
| Starting Materials | 4-iodoisoxazole derivatives | Methyl 2-(((2,2-dimethoxyethyl)amino)methylene)-4-methoxy-3-oxobutanoate |
| Key Reagents | Mo(CO)₆, H₂O, MeCN | LiH, LiOH, HCl |
| Temperature | 60-70 °C | -25 to 40 °C (stage 1), -5 to 5 °C (stage 2) |
| Reaction Time | 1-2 days | 14 h (stage 1), 1 h (stage 2) |
| Yield Range | 45-74% (depending on substituents and conditions) | Not specified for iodinated derivatives |
| Product Form | Methyl ester of 4-oxo-1,4-dihydropyridine-3-carboxylate | Solid dihydropyridine derivative |
| Post-synthesis Modification | Hydrolysis to carboxylic acid | Acid quenching and isolation |
Research Findings and Notes
- The Mo(CO)₆-mediated ring expansion is a unique and efficient method for constructing the 4-oxo-1,4-dihydropyridine ring with various substituents, including halogens such as iodine.
- Temperature control is critical to optimize yield and prevent resinification or decomposition.
- Attempts to use other reductive systems for isoxazole ring opening failed to produce the desired pyridone, highlighting the specificity of Mo(CO)₆ catalysis.
- The lithium hydride-mediated method demonstrates the feasibility of constructing substituted dihydropyridine scaffolds under mild conditions and may be adapted for iodinated analogs with appropriate modifications.
- Direct iodination of pyridine derivatives post-synthesis is less common due to potential side reactions; thus, iodinated isoxazole precursors are preferred for regioselective iodine incorporation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of 5-iodo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid derivatives with additional carboxyl or aldehyde groups.
Reduction: Formation of 5-iodo-6-methyl-4-hydroxy-1,4-dihydropyridine-3-carboxylic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Iodo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is used in studies investigating the biological activity of iodinated pyridine derivatives, including their antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-Iodo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can enhance the compound’s binding affinity to these targets, potentially leading to inhibition or activation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: Similar structure but lacks the iodine atom.
4-Hydroxy-2-quinolones: Contains a similar pyridine ring but with different functional groups.
Uniqueness
5-Iodo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing iodinated derivatives with enhanced properties .
Biological Activity
5-Iodo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid (CAS No. 150022-33-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and neuroprotection. This article reviews the current understanding of its biological properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of 5-Iodo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid is C₇H₆INO₃, with a molecular weight of 279.03 g/mol. The compound features a dihydropyridine structure, which is significant for its biological activity due to the presence of the iodo and carboxylic acid functional groups.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of 5-Iodo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study showed that derivatives of dihydropyridine compounds could induce apoptosis in FaDu hypopharyngeal tumor cells, suggesting that 5-Iodo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid may enhance the efficacy of existing chemotherapeutic agents such as bleomycin .
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with cancer progression. Specifically, it has been noted that compounds with similar structures can inhibit IKKb, a critical component in the NF-kB signaling pathway that is often upregulated in various cancers . This inhibition can lead to reduced inflammation and decreased tumor growth.
Neuroprotective Effects
In addition to its anticancer activity, there is emerging evidence that 5-Iodo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid may possess neuroprotective properties. Compounds in this class have shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. By inhibiting these enzymes, the compound could potentially enhance cholinergic neurotransmission and provide cognitive benefits .
Table: Summary of Biological Activities
Q & A
Q. What are the recommended synthetic routes for 5-iodo-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid?
The synthesis of this compound can be approached via Mo(CO)₆-mediated rearrangement of methyl 2-(isoxazol-5-yl)-3-oxopropanoates, which allows regioselective formation of substituted 4-oxo-1,4-dihydropyridine-3-carboxylates . Alternative methods include base-catalyzed heterocyclization of intermediates, such as anilides or nitriles, under controlled pH and temperature conditions . Optimization involves adjusting reaction time, solvent polarity (e.g., ethanol or DMF), and catalyst loading to achieve yields >70%.
Q. How should researchers characterize the purity and structural integrity of this compound?
Key characterization techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and dihydropyridine ring conformation (e.g., δ ~160–175 ppm for carbonyl groups) .
- X-ray crystallography : To resolve ambiguities in regiochemistry and hydrogen-bonding networks .
- Mass spectrometry : High-resolution MS (HRMS) for molecular formula validation .
- IR spectroscopy : Peaks at ~1720 cm⁻¹ (C=O stretch) and ~3450 cm⁻¹ (NH/OH stretch) .
Q. What stability considerations are critical for handling this compound?
The compound is sensitive to light and moisture due to its iodinated and carboxylic acid functional groups. Store at –20°C under inert gas (argon or nitrogen) in amber vials. Stability tests via HPLC-UV (λ = 254 nm) should be performed monthly to monitor degradation .
Q. What preliminary pharmacological screening methods are applicable?
- Enzyme inhibition assays : Test against kinases or oxidoreductases using fluorescence-based protocols (e.g., NADPH depletion assays) .
- Antimicrobial activity : Disk diffusion or microbroth dilution methods against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can regioselectivity challenges in dihydropyridine synthesis be addressed?
Regioselectivity in substitutions (e.g., iodine vs. methyl positioning) is influenced by steric and electronic factors. Computational modeling (DFT) predicts reactive sites, while directing groups like Boc-protected amines can guide functionalization . For example, Mo(CO)₆-mediated reactions favor 2,6-diaryl substitution due to π-backbonding stabilization .
Q. How should contradictory data in biological activity studies be resolved?
Discrepancies in IC₅₀ values or mechanism-of-action claims may arise from assay conditions (e.g., buffer pH, co-solvents). Recommendations:
Q. What computational strategies optimize lead compound development?
Q. What challenges arise during scale-up of synthesis?
Key issues include:
- Purification : Column chromatography is impractical; switch to recrystallization (ethanol/water) or pH-dependent extraction .
- Catalyst recycling : Mo(CO)₆ recovery via distillation or adsorption on activated carbon .
- Byproduct formation : Monitor via LC-MS and adjust stoichiometry of iodinating agents (e.g., NIS vs. I₂) .
Q. How can late-stage functionalization enhance bioactivity?
- Suzuki coupling : Introduce biaryl groups at position 5 using Pd(OAc)₂/XPhos catalysts .
- Esterification : Convert the carboxylic acid to methyl esters for improved membrane permeability .
Q. What strategies assess in vitro toxicity and metabolic stability?
- Hepatotoxicity screening : Use HepG2 cells with MTT assays and CYP450 inhibition profiling .
- Microsomal stability tests : Incubate with rat liver microsomes (RLM) and quantify parent compound loss via UPLC-MS/MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
